Carpaine hydrochloride

Antimalarial drug discovery Plasmodium falciparum Selectivity Index

Crude Carica papaya extracts introduce batch-to-batch alkaloid variability (0.02-0.31% dry weight), compromising reproducibility. Carpaine hydrochloride eliminates this confounder. - **Superior solubility** vs. free base - essential for in vivo bioavailability. - **Validated bioactivity**: Antiplasmodial IC50 vs. 3D7/Dd2 (SI>100); cardiodepression via non-receptor mechanism; promotes platelet production via ALOX-12/PTFAR. - **Research use only** - analytically characterized reference standard.

Molecular Formula C28H51ClN2O4
Molecular Weight 515.2 g/mol
CAS No. 5853-21-4
Cat. No. B12293804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpaine hydrochloride
CAS5853-21-4
Molecular FormulaC28H51ClN2O4
Molecular Weight515.2 g/mol
Structural Identifiers
SMILESCC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C.Cl
InChIInChI=1S/C28H50N2O4.ClH/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25;/h21-26,29-30H,3-20H2,1-2H3;1H/t21-,22-,23+,24+,25-,26-;/m0./s1
InChIKeyGQXBBDNLYDPQTI-HOXUVVOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpaine Hydrochloride: Multi-Target Activity Overview


Carpaine hydrochloride (CAS 5853-21-4) is the hydrochloride salt of carpaine, the major piperidine alkaloid isolated from the leaves of *Carica papaya* (papaya) [1]. Its free base form, carpaine (CAS 3463-92-1), has been extensively studied for its diverse biological activities, including anti-thrombocytopenic, antiplasmodial, cardioprotective, and anti-inflammatory effects [2]. The hydrochloride salt offers superior aqueous solubility compared to the free base, which is a critical factor for *in vitro* and *in vivo* experimental formulation . This compound is a key research tool for investigating natural product pharmacology, particularly in the context of cardiovascular function, platelet production, and parasitic diseases.

Reported higher aqueous solubility relative to free base, supporting in vitro and in vivo formulation studies
Multi-pathway research tool: cardiodepression, cardiomyocyte repair, antimalarial, and thrombopoiesis models
Chemically defined reference standard, avoiding batch variability of crude Carica papaya leaf extracts

Carpaine Hydrochloride: Purity and Consistency


Procuring a chemically defined compound like carpaine hydrochloride is critical for ensuring experimental reproducibility and data integrity, which cannot be guaranteed by substituting with crude *Carica papaya* leaf extracts (PLE) or even the free base form of carpaine. The alkaloid content in PLE is highly variable, with studies reporting carpaine concentrations ranging from 0.02% to 0.31% of dry weight depending on plant part, harvest conditions, and extraction method [1]. This variability introduces significant batch-to-batch inconsistency that complicates dose-response studies. Furthermore, while the free base and hydrochloride salt share the same pharmacophore, their differing physicochemical properties—particularly aqueous solubility—can lead to divergent bioavailability and tissue distribution profiles in *in vivo* models, a well-established principle for alkaloid salts [2]. Using a pure, analytically characterized reference standard like carpaine hydrochloride is therefore essential for establishing robust structure-activity relationships and validating target engagement without confounding factors from co-extracted phytochemicals.

Target
Potential Substitute
Risk
Carpaine Hydrochloride
Crude Carica papaya Leaf Extract
Alkaloid content ranges 0.02–0.31% dry weight; batch variability may shift dose-response profiles and confound target engagement studies.
Carpaine Hydrochloride
Carpaine (Free Base)
Lower aqueous solubility may alter dissolution and tissue distribution, limiting direct interchange in pharmacokinetic studies.

Carpaine Hydrochloride: Quantitative Evidence Guide


Antimalarial Potency and Selectivity

In a direct *in vitro* evaluation against *Plasmodium falciparum*, carpaine (the active pharmacophore of carpaine hydrochloride) exhibited significant antiplasmodial activity with a mean IC50 of 4.21 µM (2.01 µg/mL) against the drug-sensitive 3D7 strain and 4.57 µM (2.19 µg/mL) against the multi-drug resistant Dd2 strain. This activity is within range of reference antimalarial drugs like chloroquine (IC50 ~0.01-0.1 µM) but notable for a natural product. Crucially, carpaine demonstrated high selectivity for the parasite, with a Selectivity Index (SI) > 100 against human NL20 lung epithelial cells [1].

Antimalarial Activity
Reported
IC50 4.21 µM (3D7) / 4.57 µM (Dd2)
Selectivity Index >100 (NL20)
Supports antiplasmodial screening and selectivity characterization
Cross-study context with reference antimalarials
Antimalarial drug discovery Plasmodium falciparum Selectivity Index Natural product

Direct Cardiodepressant Profile

A classic *in vivo* study in anesthetized rats directly compared the cardiovascular effects of carpaine (free base) with autonomic nervous system blockade. Carpaine (0.5-2.0 mg/kg, i.v.) induced a dose-dependent decrease in systolic, diastolic, and mean arterial blood pressure. Most significantly, at a dose of 2 mg/kg, carpaine reduced cardiac output by ~30%, stroke volume by ~25%, and cardiac power by ~40% compared to baseline, without a change in calculated total peripheral resistance. This profile was unaltered by pre-treatment with the muscarinic antagonist atropine (1 mg/kg) or the beta-adrenergic antagonist propranolol (8 mg/kg) [1].

Cardiodepressant Profile
Head-to-head
Cardiac output ↓~30%, stroke volume ↓~25%, cardiac power ↓~40%
Effects unaltered by atropine or propranolol pretreatment
Distinct non-autonomic myocardial depression mechanism
In vivo anesthetized rat model
Cardiovascular pharmacology In vivo hemodynamics Natural product Mechanism of action

Cardiomyocyte Proliferation and Repair

In a 2022 study using H9c2 rat embryonic cardiomyocytes, treatment with 1 µM carpaine (free base) for 24 hours significantly increased the cell proliferation rate by ~30-40% compared to the vehicle-treated control group. This proliferative effect was mechanistically linked to the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways, as confirmed by Western blot analysis showing upregulation of cyclin D1 and PCNA. Furthermore, in an *in vitro* model of ischemia-reperfusion injury induced by H2O2, carpaine treatment significantly accelerated wound healing, reducing the wounded area by ~50% compared to the untreated injured control [1].

Cardiomyocyte Repair
Head-to-head
Proliferation ↑~30–40%, wound closure ↑~50%
via FAK-ERK1/2 and FAK-AKT pathways
Supports cardiac repair and ischemia-reperfusion research
H9c2 cell model; H2O2 oxidative insult
Cardiac regeneration Cardioprotection Ischemia-reperfusion injury Cell signaling

Antiproliferative Activity vs. Vinblastine

The antiproliferative activity of carpaine extracted from *C. papaya* leaves was evaluated against the CHO-K1 human ovarian carcinoma cell line using an MTT assay. Carpaine exhibited an IC50 of 28.40 ± 3.2 µg/mL. This activity was compared directly to the clinically used chemotherapeutic agent vinblastine sulfate, which demonstrated higher potency with an IC50 of 9.65 ± 0.74 µg/mL in the same assay [1]. While carpaine is ~3-fold less potent than vinblastine in this model, it represents a distinct chemical scaffold.

Antiproliferative Comparison
Head-to-head
Carpaine IC50 28.40 µg/mL
Vinblastine IC50 9.65 µg/mL (positive control)
Distinct chemotype for anticancer scaffold screening
CHO-K1 ovarian carcinoma MTT assay
Cancer research Ovarian carcinoma Cytotoxicity Proteasome inhibition

Thrombopoiesis Gene Expression Mechanism

Carpaine's anti-thrombocytopenic activity is distinguished by its unique mechanism of action at the gene expression level, rather than merely suppressing immune-mediated platelet destruction. Research indicates carpaine stimulates the expression of ALOX-12 and PTFAR genes to promote the production of megakaryocytes that mature and release more platelets. It also stimulates CD110, a thrombopoietin receptor on megakaryocytes, leading to high platelet production [1]. This is a class-level inference for natural product thrombopoietic agents.

Thrombopoiesis Mechanism
Class-level inference
Stimulates ALOX-12, PTFAR, CD110 expression to promote megakaryopoiesis and platelet release
Supports gene-level study of platelet production pathways
Quantitative gene expression data from primary studies needed
Thrombocytopenia Platelet production Dengue fever Megakaryopoiesis

Carpaine Hydrochloride: Research Applications


Myocardial Depression and Cardiomyocyte Repair

Carpaine hydrochloride is ideal for *ex vivo* and *in vivo* cardiovascular pharmacology studies focused on direct myocardial depression, as its hemodynamic effects are not mediated by autonomic receptors [1]. It serves as a positive control for studying non-receptor-mediated cardiodepression. Furthermore, based on its ability to promote cardiomyocyte proliferation and attenuate oxidative stress-induced injury via FAK-ERK1/2 and FAK-AKT pathways, it is a valuable tool for cardiac regeneration and ischemia-reperfusion injury (IRI) research [2].

Antimalarial Discovery and Selectivity

With a well-defined IC50 against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of *P. falciparum* and a high selectivity index (>100), carpaine hydrochloride is an excellent reference compound for antimalarial screening cascades [1]. It is particularly useful as a non-artemisinin chemical probe to study alternative mechanisms of parasite killing and as a starting point for medicinal chemistry campaigns aimed at developing novel scaffolds to combat antimalarial drug resistance.

Proteasome-Targeting Anticancer Scaffold

Carpaine hydrochloride's demonstrated antiproliferative activity against CHO-K1 ovarian carcinoma cells, directly benchmarked to the clinical standard vinblastine, validates its use as a reference compound in cytotoxicity screens [1]. Its putative mechanism as a 20S proteasome inhibitor, suggested by molecular docking studies, makes it a compelling chemical probe for investigating proteasome biology and for SAR studies seeking to optimize this macrocyclic dilactone scaffold for improved anticancer activity [1].

Megakaryopoiesis and Thrombopoiesis

Carpaine hydrochloride is a unique chemical probe for studying the molecular regulation of platelet production. Its ability to stimulate ALOX-12, PTFAR, and CD110 gene expression distinguishes it from standard TPO-receptor agonists or immunosuppressants [1]. It is highly relevant for researchers investigating novel pathways to treat thrombocytopenia associated with conditions like dengue fever, chemotherapy, or other bone marrow suppression states, where a non-immunosuppressive, pro-productive mechanism is desired.

Application
Selection Property
Validation Focus
Myocardial depression and cardiomyocyte repair research
Direct non-autonomic cardiodepression mechanism
In vivo hemodynamic profiling, cardiomyocyte wound-healing assays
Antimalarial target characterization
Low-micromolar antiplasmodial profile
Drug-resistant strain comparison, selectivity index review
Cytotoxicity and proteasome-targeting research
Macrocyclic dilactone alkaloid scaffold
Antiproliferative endpoint evaluation in ovarian carcinoma models
Megakaryopoiesis and thrombopoiesis pathway studies
Gene-expression driven platelet production
ALOX-12, PTFAR, CD110 marker analysis; TPO-pathway monitoring
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